アセフルフェンメチル

概要

説明

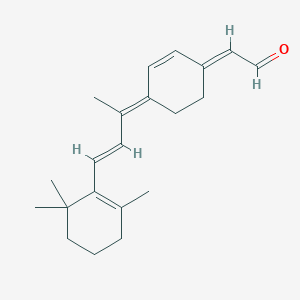

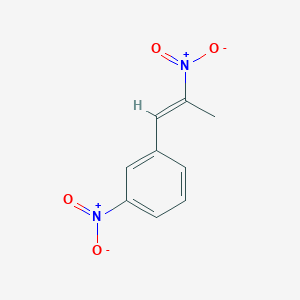

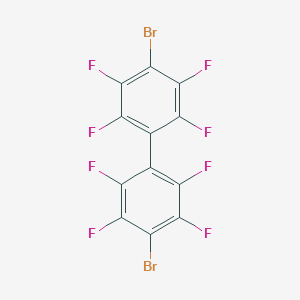

アシフルオフェン-メチルは、主に後発芽型除草剤として使用される化学化合物です。広葉雑草やイネ科雑草に対する効果で知られています。この化合物は一般的にナトリウム塩の形で使用され、水に非常に溶けやすいです。 アシフルオフェン-メチルはアシフルオフェンの誘導体であり、植物の光合成プロセスを阻害する光漂白特性で知られています .

科学的研究の応用

Acifluorfen-methyl has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of herbicidal action and photobleaching.

Biology: The compound is employed in research on plant physiology and the effects of herbicides on plant metabolism.

Medicine: While not directly used in medicine, its mechanism of action provides insights into the development of drugs targeting similar pathways.

作用機序

アシフルオフェン-メチルは、プロトポルフィリンゲンオキシダーゼと呼ばれる酵素を阻害することにより、その除草作用を発揮します。この酵素は、植物におけるクロロフィル合成に不可欠です。阻害により、プロトポルフィリンIXが蓄積されます。プロトポルフィリンIXは光毒性化合物であり、光にさらされると細胞膜を損傷させます。 その結果、植物が光漂白し、最終的に死滅します .

類似の化合物との比較

類似の化合物

アシフルオフェン: アシフルオフェン-メチルの親化合物で、同様の用途に使用されます。

フォメサフェン: 同様の作用機序を持つ別のジフェニルエーテル系除草剤。

ビフェノックス: ニトロ基に隣接してCOOCH₃基を持つ構造類似体

独自性

アシフルオフェン-メチルは、水への高い溶解性と、類似の化合物に比べて低い濃度での効果により、ユニークです。 光漂白を引き起こす能力により、幅広い雑草に対して特に効果的です .

生化学分析

Biochemical Properties

Acifluorfen-methyl plays a significant role in biochemical reactions by inhibiting the enzyme protoporphyrinogen oxidase (Protox) . This enzyme is crucial for the biosynthesis of heme and chlorophyll. By inhibiting Protox, Acifluorfen-methyl causes the accumulation of protoporphyrin IX, a precursor of chlorophyll and heme . This accumulation leads to the generation of reactive oxygen species (ROS), which cause cellular damage and ultimately lead to the death of the target weeds . The interaction between Acifluorfen-methyl and Protox is a key aspect of its herbicidal activity.

Cellular Effects

Acifluorfen-methyl has profound effects on various types of cells and cellular processes. In nonchlorophyllous soybean cells, it causes the accumulation of tetrapyrroles, which are intermediates in the biosynthesis of chlorophyll and heme . This accumulation leads to photooxidative damage, resulting in cell death . Additionally, Acifluorfen-methyl affects cell signaling pathways, gene expression, and cellular metabolism by inducing the production of ROS . These ROS can damage cellular components, including lipids, proteins, and DNA, leading to impaired cell function and viability.

Molecular Mechanism

The molecular mechanism of Acifluorfen-methyl involves the inhibition of protoporphyrinogen oxidase (Protox), an enzyme involved in the biosynthesis of chlorophyll and heme . By binding to the active site of Protox, Acifluorfen-methyl prevents the conversion of protoporphyrinogen IX to protoporphyrin IX . This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates ROS . These ROS cause oxidative damage to cellular components, leading to cell death. The inhibition of Protox by Acifluorfen-methyl is a critical step in its herbicidal action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acifluorfen-methyl change over time. Studies have shown that the herbicide inhibits root elongation in soybean seedlings after 48 hours of exposure, with a more pronounced effect observed after 96 hours . The stability and degradation of Acifluorfen-methyl also play a role in its long-term effects on cellular function. Over time, the accumulation of ROS and the resulting oxidative damage can lead to significant cellular dysfunction and death . These temporal effects highlight the importance of understanding the dynamics of Acifluorfen-methyl’s action in laboratory settings.

Dosage Effects in Animal Models

The effects of Acifluorfen-methyl vary with different dosages in animal models. In mice, high doses of Acifluorfen-methyl (2500 ppm) have been shown to induce liver injury and promote tumor development . The herbicide’s hepatotoxic effects are mediated by the constitutive androstane receptor (CAR), which plays a crucial role in the development of liver tumors in response to certain chemicals . Lower doses of Acifluorfen-methyl may have less severe effects, but the potential for toxicity and adverse effects remains a concern. Understanding the dosage effects of Acifluorfen-methyl is essential for assessing its safety and efficacy in animal models.

Metabolic Pathways

Acifluorfen-methyl is involved in several metabolic pathways, primarily related to its detoxification and bioactivation. In plants, the herbicide is metabolized through a three-phase process involving oxidation, reduction, and hydrolysis . These reactions convert Acifluorfen-methyl into less toxic compounds, which are then conjugated with molecules such as glutathione or amino acids . The final phase involves the formation of secondary conjugates or insoluble bound residues, which are excreted from the plant . The metabolic pathways of Acifluorfen-methyl are crucial for its selectivity and effectiveness as a herbicide.

Transport and Distribution

The transport and distribution of Acifluorfen-methyl within cells and tissues are essential for its herbicidal activity. The herbicide is absorbed by plant leaves and translocated to the target site, where it inhibits Protox . Environmental factors such as temperature and light can influence the uptake and distribution of Acifluorfen-methyl . For example, higher temperatures can alter the composition of the plant cuticle, affecting the herbicide’s penetration and translocation . Understanding the transport and distribution of Acifluorfen-methyl is critical for optimizing its application and efficacy.

Subcellular Localization

Acifluorfen-methyl’s subcellular localization is primarily within the chloroplasts, where it inhibits Protox . The enzyme is located in the inner membrane of the chloroplast, and the herbicide’s binding to Protox prevents the synthesis of chlorophyll . This localization is essential for the herbicide’s mode of action, as it ensures that Acifluorfen-methyl targets the site of chlorophyll biosynthesis. Additionally, the subcellular localization of Acifluorfen-methyl may involve specific targeting signals or post-translational modifications that direct it to the chloroplasts .

準備方法

合成経路と反応条件

アシフルオフェン-メチルの合成には、いくつかの重要なステップが含まれます。最後のステップには、2-クロロ-4-トリフルオロメチルフェノールと2-ニトロ-5-フルオロベンゾニトリルのウルマン縮合が含まれます。 この中間体は、酢酸を溶媒として臭化水素酸を使用して加水分解されます .

工業的生産方法

工業的な設定では、アシフルオフェン-メチルの生産は同様の合成経路に従いますが、より大規模です。このプロセスには、高い収率と純度を確保するために、反応条件を厳密に制御することが含まれます。 この化合物はその後、農業用途のためのさまざまな除草剤製品に製剤化されます .

化学反応の分析

反応の種類

アシフルオフェン-メチルは、次のようなさまざまな種類の化学反応を受けます。

酸化: この化合物は、さまざまな代謝物を生成するために酸化することができます。

還元: 特定の条件下で還元して、異なる生成物を得ることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、アシフルオフェン-アミン、アシフルオフェン-アセトアミド、およびデス-カルボキシ-アシフルオフェンが含まれます。 これらの代謝物は、通常、高速液体クロマトグラフィー(HPLC)とガスクロマトグラフィー(GC)技術を使用して分析されます .

科学的研究への応用

アシフルオフェン-メチルは、幅広い科学的研究への応用を持っています。

化学: 除草剤の作用機序と光漂白のメカニズムを研究するためのモデル化合物として使用されます。

生物学: この化合物は、植物生理学と除草剤が植物代謝に及ぼす影響に関する研究に使用されます。

医学: 医学では直接使用されていませんが、その作用機序は、同様の経路を標的とする薬物の開発に関する洞察を提供します。

類似化合物との比較

Similar Compounds

Acifluorfen: The parent compound of acifluorfen-methyl, used in similar applications.

Fomesafen: Another diphenyl ether herbicide with a similar mechanism of action.

Bifenox: A structural analog with a COOCH₃ group adjacent to the nitro group

Uniqueness

Acifluorfen-methyl is unique due to its high solubility in water and its effectiveness at lower concentrations compared to similar compounds. Its ability to cause photobleaching makes it particularly effective against a wide range of weeds .

特性

IUPAC Name |

methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3NO5/c1-24-14(21)10-7-9(3-4-12(10)20(22)23)25-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGMXAFUHVRQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041583 | |

| Record name | Acifluorfen-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50594-67-7 | |

| Record name | Acifluorfen-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050594677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acifluorfen-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACIFLUORFEN-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9261T4QE1K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of acifluorfen-methyl in plants?

A1: Acifluorfen-methyl targets the enzyme protoporphyrinogen oxidase (Protox), a key enzyme in the biosynthesis of chlorophyll and heme. [, , , , , ]

Q2: How does acifluorfen-methyl affect Protox activity?

A2: Acifluorfen-methyl acts as a potent inhibitor of Protox. [, , , , , ] This inhibition leads to the accumulation of the enzyme's substrate, protoporphyrinogen IX.

Q3: What are the downstream consequences of Protox inhibition by acifluorfen-methyl?

A3: Protoporphyrinogen IX, in the presence of light and oxygen, is rapidly oxidized to protoporphyrin IX, a photodynamic molecule. [, , , , , , , , , , ] This accumulation of protoporphyrin IX triggers the formation of reactive oxygen species (ROS) which cause damage to cell membranes, ultimately leading to plant death. [, , , , , , , , , ]

Q4: Is light essential for the herbicidal activity of acifluorfen-methyl?

A4: Yes, light is absolutely required for the herbicidal activity of acifluorfen-methyl. [, , , , , , , , , , , , ] The accumulated protoporphyrin IX requires light activation to generate the ROS responsible for cellular damage.

Q5: Are there specific plant pigments involved in the light-activation of acifluorfen-methyl?

A5: Research suggests that carotenoids, and potentially a xanthophyll, play a crucial role in the light-activation mechanism of acifluorfen-methyl. [, , , ] Studies with various chlorophyllous mutants indicate that these pigments are involved in the herbicide's toxicity.

Q6: Does inhibiting carotenoid biosynthesis affect acifluorfen-methyl activity?

A6: Yes, pretreating seedlings with fluridone, a carotenoid biosynthesis inhibitor, provides protection against acifluorfen-methyl injury. [] This further supports the involvement of carotenoids in the light-activation process.

Q7: How rapid is the cellular damage caused by acifluorfen-methyl after light exposure?

A7: Following light exposure, significant increases in membrane permeability, as measured by ion efflux, can be detected within 10 to 15 minutes of acifluorfen-methyl treatment. [, ] This indicates rapid membrane disruption after the light-dependent activation of the herbicide.

Q8: What specific types of cellular damage are observed after acifluorfen-methyl treatment?

A8: Electron microscopy studies reveal significant structural damage to the chloroplast envelope, tonoplast (vacuolar membrane), and plasma membrane in acifluorfen-methyl treated tissues. [] This damage is consistent with the observed increase in membrane permeability and leakage.

Q9: Is there evidence of lipid peroxidation in acifluorfen-methyl treated tissues?

A9: Yes, significant increases in thiobarbituric acid-reacting materials (TBARS), indicative of lipid peroxidation, are detectable within 1 to 2 hours of light exposure in acifluorfen-methyl treated cotyledons. [] This finding further supports the role of ROS in acifluorfen-methyl induced cellular damage.

Q10: Does oxygen play a role in acifluorfen-methyl toxicity?

A10: Yes, acifluorfen-methyl toxicity is reduced in oxygen-deficient atmospheres. [, , ] This supports the involvement of oxygen in the ROS generation pathway triggered by the herbicide.

Q11: Can antioxidants protect against acifluorfen-methyl induced damage?

A11: Yes, pretreatment with α-tocopherol, a potent antioxidant, can protect against acifluorfen-methyl induced injury. [, ] This further supports the role of ROS in the herbicide's mode of action.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI)](/img/structure/B165710.png)

![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)

![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide;hydrochloride](/img/structure/B165730.png)